3-Fluoro-5-methylbenzonitrile
Overview
Description
3-Fluoro-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6FN and a molecular weight of 135.14 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-methylbenzonitrile includes a benzene ring with a fluorine atom and a methyl group attached to it . The InChI string representation of its structure isInChI=1S/C8H6FN/c1-6-2-7 (5-10)4-8 (9)3-6/h2-4H,1H3
.
Scientific Research Applications
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Scientific Field: Computational Chemistry
- Application : Geometrical Structure, Vibrational Spectra, NLO, NBO, Electronic Transitions and Thermo Dynamical Analysis .
- Methods : The equilibrium geometric structure of 5-fluoro-2-methylbenzonitrile has been carried out through quantum mechanical calculations aided by Density Functional Theory (DFT) theory . Geometrical parameters (bond length, bond angle, and dihedral angle) are predicted by using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .
- Results : The FT-IR and FT-Raman spectra of the 5F2MBN were recorded and analyzed by the same level of theory . Frequency doubling and Second Harmonic Generation (SHG) applications exist in the title molecule, so the Non Liner Optical (NLO) properties are calculated by the same method with different basis sets .
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Scientific Field: Material Science
- Application : Vibrational Analysis and Non-Linear Optical Activity .
- Methods : The optimized molecular geometry, mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and the first order hyperpolarizability of 3-fluoro-4-methylbenzonitrile have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .
- Results : The observed HOMO-LUMO energy gap offers the evidence for the presence of intermolecular interactions in the compound . First order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .
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Scientific Field: Pharmaceutical and Agrochemical Intermediates
- Application : One of the benzonitrile derivatives is used in Pharmaceutical and Agrochemical Intermediates .
- Methods : Benzonitrile is a versatile component in chemicals, which is also known as cyanobenzone or phenyl cyanide . It is used as a solvent and precursor to a number of derivatives .
- Results : Benzonitrile is mainly used in agriculture fields to control the growth of weeds .
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Scientific Field: Epoxy Curing Agent
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Scientific Field: Food Preservation
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Scientific Field: Medical Field
- Application : Many benzonitrile derivatives in solid form are used as urinary antiseptic and in vapor form for disinfecting bronchial tubes .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
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Scientific Field: Cholesterol Treatment
- Application : 3-Fluoro-5-trifluoromethylbenzonitrile is a reagent used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
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Scientific Field: Antimicrobial Activity
- Application : This compound is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
3-Fluoro-5-methylbenzonitrile is a promising product in the chemical industry, particularly for manufacturers and suppliers . Its wide range of applications in the pharmaceutical industry and in the synthesis of various drugs and fluorescent dyes suggests potential for future research and development .
properties
IUPAC Name |
3-fluoro-5-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUQCZSZQBEHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380936 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-methylbenzonitrile | |
CAS RN |
216976-30-6 | |
Record name | 3-Fluoro-5-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 216976-30-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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